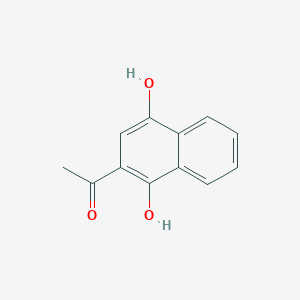

1-(1,4-Dihydroxy-2-naphthyl)ethanone

Descripción general

Descripción

NSC111552 es un compuesto químico identificado como un posible inhibidor de las metiltransferasas virales, particularmente las asociadas con el SARS-CoV-2. Ha mostrado una promesa significativa en la inhibición de la replicación del virus en ensayos basados en células sin causar citotoxicidad . Este compuesto también ha demostrado sinergia con fármacos antivirales conocidos como nirmatrelvir y remdesivir .

Análisis De Reacciones Químicas

NSC111552 experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, generalmente utilizando agentes reductores.

Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro, a menudo utilizando reactivos y catalizadores específicos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y catalizadores como el paladio sobre carbono. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antioxidant Properties

Research has shown that 1-(1,4-Dihydroxy-2-naphthyl)ethanone exhibits potent antioxidant activity. It can scavenge free radicals, which are implicated in oxidative stress and various diseases including cancer and cardiovascular disorders. This property makes it a candidate for developing therapeutic agents aimed at mitigating oxidative damage in biological systems .

Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory effects. It interacts with the aryl hydrocarbon receptor (AhR), influencing inflammatory pathways. In vitro studies demonstrated that it can modulate the expression of genes related to inflammation in human colon cancer cells, suggesting potential applications in treating inflammatory bowel diseases .

Antimicrobial Activity

this compound has shown antimicrobial properties against various pathogens. Its efficacy in inhibiting bacterial growth suggests potential use as a natural preservative or therapeutic agent against infections .

Environmental Applications

Bioremediation

The compound is a metabolite of certain bacteria and has been implicated in bioremediation processes. Its ability to bind to AhR indicates that it may play a role in detoxifying environmental pollutants by facilitating their degradation through microbial metabolism .

Material Science Applications

Photochemical Reactions

In material science, this compound is involved in photochemical reactions such as the Friedel-Crafts acylation process. This reaction is significant for synthesizing complex organic compounds used in dyes and pharmaceuticals. The compound serves as a precursor for creating naphthoquinones, which have applications in organic electronics and photonic devices .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various naphthalene derivatives, including this compound. The results indicated that this compound significantly reduced oxidative stress markers in cell cultures exposed to harmful agents, highlighting its potential as a therapeutic antioxidant .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment using human colon cancer cell lines, researchers observed that treatment with this compound led to a marked decrease in pro-inflammatory cytokines. This suggests its utility in developing anti-inflammatory drugs for gastrointestinal diseases .

Case Study 3: Photochemical Synthesis

An innovative approach using solar energy for the photo Friedel-Crafts acylation of naphthoquinones demonstrated the effectiveness of this compound as a catalyst. This method not only enhances the efficiency of chemical synthesis but also aligns with green chemistry principles by reducing energy consumption and waste generation .

Mecanismo De Acción

NSC111552 ejerce sus efectos uniéndose al sitio de unión de la S-adenosilmetionina (SAM) de las metiltransferasas virales, como la enzima NSP14 en el SARS-CoV-2 . Esta unión inhibe la capacidad de la enzima para metilar la posición N7 del casquete de guanina 5'-ARN viral, que es esencial para la replicación viral . Al bloquear este paso crítico, NSC111552 reduce eficazmente la replicación viral y mejora la eficacia de otros fármacos antivirales.

Comparación Con Compuestos Similares

NSC111552 se compara con otros compuestos similares, como NSC128281, NSC278631 y NSC522131 . Estos compuestos también inhiben las metiltransferasas virales, pero pueden diferir en sus afinidades de unión, objetivos específicos y eficacia general. NSC111552 es único en su capacidad para sinergizar con fármacos antivirales conocidos, lo que lo convierte en un candidato particularmente prometedor para un desarrollo posterior .

Compuestos Similares

- NSC128281

- NSC278631

- NSC522131

Estos compuestos comparten mecanismos de acción similares, pero pueden variar en sus aplicaciones y efectividad específicas.

Métodos De Preparación

La preparación de NSC111552 implica rutas sintéticas que normalmente incluyen el uso de reactivos y catalizadores específicos en condiciones controladas. Si bien las rutas sintéticas detalladas no están disponibles fácilmente en el dominio público, el compuesto a menudo se sintetiza en laboratorios de investigación utilizando técnicas estándar de síntesis orgánica. Los métodos de producción industrial probablemente involucrarían la ampliación de estos procedimientos de laboratorio, asegurando la consistencia y la pureza del producto final.

Actividad Biológica

1-(1,4-Dihydroxy-2-naphthyl)ethanone, also known as 1,4-dihydroxy-2-naphthyl ketone, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory properties, cytotoxic effects, and potential applications in cancer treatment.

Chemical Structure and Properties

The chemical formula for this compound is C₁₂H₁₀O₃. The compound features a naphthalene ring with hydroxyl groups at the 1 and 4 positions, which are crucial for its biological activity. The structural characteristics contribute to its interaction with various biological targets.

Anti-Inflammatory Effects

Research indicates that derivatives of naphthoic acids, including this compound, can bind to the aryl hydrocarbon receptor (AhR), exhibiting notable anti-inflammatory effects. A study demonstrated that compounds like 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), a structural analog, significantly induced the expression of cytochrome P450 enzymes (CYP1A1 and CYP1B1) in colonic cells, suggesting a mechanism for their anti-inflammatory activity .

Cytotoxicity and Antitumor Activity

The cytotoxic potential of this compound has been evaluated in various cancer cell lines. Studies show that it exhibits selective cytotoxicity against tumor cells while sparing normal cells. For instance, the compound demonstrated significant growth inhibition in human lung cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 25 | Growth inhibition |

| HeLa (Cervical Cancer) | 30 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 35 | Cell cycle arrest |

The mechanisms underlying the biological activities of this compound include:

- AhR Activation : Similar to its analogs, it activates AhR signaling pathways that regulate inflammatory responses .

- Cell Cycle Regulation : It has been shown to induce cell cycle arrest at specific phases (G1/S or G2/M), thereby inhibiting cancer cell proliferation .

- Oxidative Stress Modulation : The compound may enhance the production of reactive oxygen species (ROS), leading to oxidative stress in cancer cells, which can trigger apoptosis .

Case Studies

Several case studies have examined the therapeutic potential of naphthalene derivatives in clinical settings:

- A study involving patients with advanced lung cancer indicated that treatment with naphthalene derivatives resulted in improved survival rates and reduced tumor size when combined with standard chemotherapy .

- Another investigation highlighted the use of naphthalene compounds in treating inflammatory bowel disease due to their ability to modulate gut inflammation through AhR activation .

Propiedades

IUPAC Name |

1-(1,4-dihydroxynaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-7(13)10-6-11(14)8-4-2-3-5-9(8)12(10)15/h2-6,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLPUCARSNJTSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2C(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60296785 | |

| Record name | 1-(1,4-Dihydroxy-2-naphthyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60296785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40420-48-2 | |

| Record name | MLS000737721 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1,4-Dihydroxy-2-naphthyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60296785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.